2-Bromo-4-cyano-3-nitrobenzoic acid
Description
2-Bromo-4-cyano-3-nitrobenzoic acid (CAS: 1807170-99-5) is a halogenated benzoic acid derivative with a molecular formula of C₈H₃BrN₂O₄ and a molecular weight of 271.03 g/mol . It features a benzoic acid backbone substituted with bromine (Br) at position 2, a cyano group (CN) at position 4, and a nitro group (NO₂) at position 3. This compound’s structure combines electron-withdrawing groups (Br, CN, NO₂) and a carboxylic acid moiety, rendering it highly reactive in organic synthesis, particularly in cross-coupling reactions or as a precursor for pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
2-bromo-4-cyano-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2O4/c9-6-5(8(12)13)2-1-4(3-10)7(6)11(14)15/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOYRJBQRBRJAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)[N+](=O)[O-])Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-cyano-3-nitrobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of 4-cyano-3-nitrobenzoic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as recrystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-cyano-3-nitrobenzoic acid undergoes various types of chemical reactions, including:
Electrophilic substitution: The bromine atom can be replaced by other electrophiles in the presence of suitable reagents.
Nucleophilic substitution: The cyano and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic substitution: Reagents such as halogens (chlorine, iodine) and catalysts like iron or aluminum chloride.
Nucleophilic substitution: Reagents like sodium hydroxide or potassium cyanide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Major Products Formed
Electrophilic substitution: Formation of halogenated derivatives.
Nucleophilic substitution: Formation of substituted benzoic acids.
Reduction: Formation of 2-amino-4-cyano-3-nitrobenzoic acid.
Scientific Research Applications
2-Bromo-4-cyano-3-nitrobenzoic acid is used in various scientific research applications, including:
Organic synthesis: As an intermediate in the synthesis of more complex organic molecules.
Materials science: In the development of new materials with specific properties.
Pharmaceutical research: As a building block for the synthesis of potential drug candidates.
Mechanism of Action
The mechanism of action of 2-Bromo-4-cyano-3-nitrobenzoic acid in chemical reactions involves the interaction of its functional groups with reagents. For example, in nucleophilic substitution reactions, the cyano group acts as an electron-withdrawing group, making the carbon atom more susceptible to nucleophilic attack. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares 2-bromo-4-cyano-3-nitrobenzoic acid with two structurally related compounds: its positional isomer 2-bromo-3-cyano-6-nitrobenzoic acid and the halogenated derivative 4-bromo-3-chlorobenzoic acid.
Physicochemical Properties
While explicit data (e.g., melting points, solubility) are unavailable in the provided sources, trends can be inferred:
- Polarity: The nitro and cyano groups in this compound increase polarity compared to 4-bromo-3-chlorobenzoic acid, likely reducing solubility in nonpolar solvents.
- Acidity: The combined electron-withdrawing effects in the nitro-cyano derivatives (pKa ~1–2 estimated) would make them stronger acids than 4-bromo-3-chlorobenzoic acid (pKa ~2.5–3).
Research Findings and Industrial Relevance
- Synthetic Utility: The nitro and cyano groups in this compound enable diverse transformations, such as reduction of nitro to amine or cyano to carboxylate, expanding its utility in multi-step syntheses .
- Pharmaceutical Potential: Halogenated benzoic acids are key intermediates in nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. The nitro group may facilitate nitroreductase-activated prodrug designs .
- Challenges: Steric hindrance from adjacent substituents in the nitro-cyano derivatives may complicate catalytic reactions, necessitating optimized conditions (e.g., palladium ligands for cross-coupling) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
